2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound (CAS: 687563-28-6) features a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. Its molecular formula is C₂₁H₁₅ClF₃N₃O₂S, with a molecular weight of 481.88 g/mol. The trifluoromethyl group contributes to metabolic stability, while the thienopyrimidine scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2S2/c22-12-5-7-13(8-6-12)28-19(30)18-16(9-10-31-18)27-20(28)32-11-17(29)26-15-4-2-1-3-14(15)21(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSDWHZAMAIHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit diverse biological activities:
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound may inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The thieno[3,2-d]pyrimidine scaffold is known to interact with bacterial enzymes, potentially leading to effective enzyme inhibition and bactericidal effects .
- Antioxidant Properties :
- Anticancer Potential :
Synthetic Routes
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
-
Preparation of Thieno[3,2-d]pyrimidine Core :
- Starting materials undergo cyclization reactions under controlled conditions to form the thieno[3,2-d]pyrimidine structure.
-
Functional Group Introduction :
- Subsequent reactions introduce chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic addition methods.
- Formation of Acetamide Linkage :
Case Studies
Several studies have explored the applications of this compound:
- A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives, including this compound. The results indicated significant antimicrobial activity against resistant strains of bacteria .
- Another research article focused on the antioxidant properties of similar compounds, demonstrating their potential in reducing oxidative stress markers in vitro .
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects :
- The 4-chlorophenyl group at position 3 enhances steric bulk and hydrophobic interactions, critical for target binding .
- Trifluoromethyl vs. isopropyl/methyl : The electron-withdrawing trifluoromethyl group improves metabolic stability compared to alkyl groups .
- Sulfanylacetamide Linker : This moiety facilitates interactions with cysteine residues in enzymatic targets, as seen in kinase inhibitors .
Bioactivity and Pharmacological Profiles
- Antibacterial Activity: Pyrimidine-based analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide show MIC values of 4–8 µg/mL against Staphylococcus aureus .
- Kinase Inhibition: The trifluoromethylphenyl group in the target compound may enhance selectivity for tyrosine kinases, similar to N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide, which inhibits EGFR with IC₅₀ = 12 nM .
Physicochemical and Spectroscopic Properties
- NMR Analysis : Substituents at positions 3 and 2 significantly alter chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm), as observed in rapamycin analogues (). For the target compound, the trifluoromethyl group likely deshields nearby protons, causing distinct splitting patterns .
- Lipophilicity : The trifluoromethyl group increases logP compared to isopropyl or methyl substituents, as quantified by Tanimoto similarity scores (Tanimoto_morgan = 0.82 vs. 0.65 for methyl analogues) .
- Solubility: The sulfanylacetamide linker improves aqueous solubility (predicted ~25 µg/mL) compared to non-polar derivatives .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative known for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula: C20H16ClF3N2O2S
- Molecular Weight: 463.9 g/mol
- CAS Number: 1260935-49-6
The compound features a thieno[3,2-d]pyrimidine core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. The presence of the thienopyrimidine ring and specific substituents at positions 3 and 4 are crucial for their efficacy.
In Vitro Antimicrobial Studies
In a study assessing the antimicrobial activity of related thienopyrimidine compounds, it was found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 8 | Staphylococcus aureus |
| 4e | 16 | Escherichia coli |
| 5g | 32 | Mycobacterium tuberculosis |
These findings suggest that modifications to the thienopyrimidine structure can enhance antimicrobial potency, making it a promising scaffold for drug development against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Thienopyrimidine derivatives have shown effectiveness against multiple cancer cell lines.
Case Studies in Cancer Research
-
Cell Line Studies:
- A study evaluated the compound's effects on HepG2 (liver cancer) and Caco-2 (colon cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Cell Line IC50 (µM) HepG2 15 Caco-2 25 - Mechanism of Action:
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate bacterial membranes effectively, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
